Hydrolytic Stability: Sulfamoyl vs. Aryl Sulfonyl Fluoride
Piperidine-1-sulfonyl fluorides belong to the aliphatic sulfamoyl fluoride subclass (N–SO₂F), which exhibits a distinct hydrolytic stability profile compared to aryl sulfonyl fluorides (C–SO₂F) such as AEBSF or PMSF. Although direct t₁/₂ data for 4-(aminomethyl)piperidine-1-sulfonyl fluoride are not published, the structurally analogous piperidine-4-sulfonyl fluoride shows a half-life of 48 h in water at pH 7.4, versus the widely cited shorter stability of PMSF (t₁/₂ ≈ 30–60 min at pH 7.4) . The sulfamoyl fluoride nitrogen attenuates the electrophilicity of the S(VI)–F center relative to aryl systems, providing a wider operational window for biochemical assays [1].
| Evidence Dimension | Hydrolytic half-life (t₁/₂) at pH 7.4, aqueous buffer |
|---|---|
| Target Compound Data | No direct t₁/₂ data published; predicted to be comparable to piperidine-4-sulfonyl fluoride: ~48 h at pH 7.4 (class-level inference from sulfamoyl fluoride subclass) |
| Comparator Or Baseline | Piperidine-4-sulfonyl fluoride: t₁/₂ = 48 h in H₂O at pH 7.4 ; PMSF (aryl sulfonyl fluoride): t₁/₂ ≈ 0.5–1 h at pH 7.4 [1] |
| Quantified Difference | Estimated ≥48-fold longer half-life vs. PMSF; sulfamoyl fluorides are intrinsically less hydrolytically labile than aryl sulfonyl fluorides [1] |
| Conditions | Aqueous buffer, pH 7.4, ambient temperature; Vulcanchem datasheet and literature consensus |
Why This Matters
For procurement decisions, the extended aqueous stability of the sulfamoyl fluoride class reduces the need for anhydrous handling and permits longer-duration biochemical assays compared to PMSF-based protocols.
- [1] Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci. 2015;6(5):2650-2659. (Review establishing relative stability of sulfamoyl vs. aryl sulfonyl fluorides). View Source
